

physical and chemical properties of n-octylamine

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An In-depth Technical Guide to the Physical and Chemical Properties of n-**Octylamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-**Octylamine** (also known as 1-aminooctane or caprylamine) is a primary aliphatic amine with the chemical formula $C_8H_{19}N$. It consists of an eight-carbon alkyl chain (the n-octyl group) attached to a terminal amino group ($-NH_2$). This structure imparts amphiphilic characteristics, making it a versatile intermediate and reagent in various chemical syntheses. Its applications range from a building block for surfactants, corrosion inhibitors, and biocides to a reagent in the synthesis of pharmaceuticals and the surface functionalization of nanoparticles.^{[1][2]}

This guide provides a comprehensive overview of the core physical and chemical properties of n-**octylamine**, detailed experimental protocols for their determination, and logical diagrams illustrating its structure-property relationships and chemical reactivity.

Physical Properties

The physical characteristics of n-**octylamine** are primarily dictated by its molecular weight and the long, nonpolar alkyl chain, which influences its state, solubility, and boiling point. Key physical data are summarized in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₉ N	[3][4]
Molecular Weight	129.24 g/mol	[4][5]
Appearance	Colorless to light yellow liquid	[5][6]
Odor	Ammonia-like, fishy	[7][8]
Melting Point	-5 to -1 °C (268 to 272 K)	[3][9][10]
Boiling Point	175-177 °C (448-450 K) at 760 mmHg	[3][9][11]
Density	0.782 g/mL at 25 °C	[3][9][10]
Vapor Pressure	1 mmHg at 20 °C	[3][9]
Refractive Index (n ²⁰ /D)	1.429	[3][9]
Flash Point	60-65 °C (140-149 °F)	[3][9][12]
Autoignition Temperature	265 °C (538 K)	[2][13]

Chemical Properties

The chemical behavior of **n-octylamine** is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it basic and nucleophilic.

Property	Value	Reference(s)
CAS Number	111-86-4	[6][13]
pKa (of the conjugate acid)	10.65 at 25 °C	[1][3][8]
pH	11.8 (100 g/L aqueous solution at 25 °C)	[1][3]
Water Solubility	0.2 - 0.32 g/L at 25 °C (Slightly soluble)	[3][12][13]
Solubility in Organic Solvents	Soluble in ethanol and ether	[1][11]
LogP (Octanol-Water Partition Coefficient)	3.46 - 3.7	[2][8]

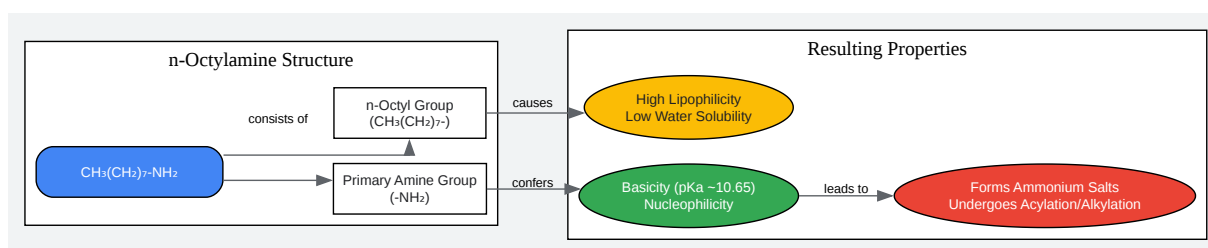
Reactivity Profile

n-Octylamine exhibits reactivity typical of a primary aliphatic amine. The lone pair on the nitrogen atom allows it to act as a base and a nucleophile.

- **Basicity:** As a base, it readily reacts with acids in exothermic reactions to form water-soluble ammonium salts.[3][4][14] This property is fundamental to its use as an acid scavenger or in extraction processes.
- **Nucleophilicity:** As a nucleophile, it reacts with various electrophiles. Key reactions include:
 - **Acylation:** Reaction with acyl chlorides or acid anhydrides to form N-octylamides.[6][15]
 - **Alkylation:** Reaction with haloalkanes (alkyl halides) to produce secondary and tertiary amines, and ultimately quaternary ammonium salts.[6][16]
 - **Reaction with Carbonyls:** Reacts with aldehydes and ketones to form imines (Schiff bases).
- **Incompatibilities:** It is incompatible with strong oxidizing agents, acids, acid chlorides, anhydrides, isocyanates, and halogenated organics.[2][4][14]

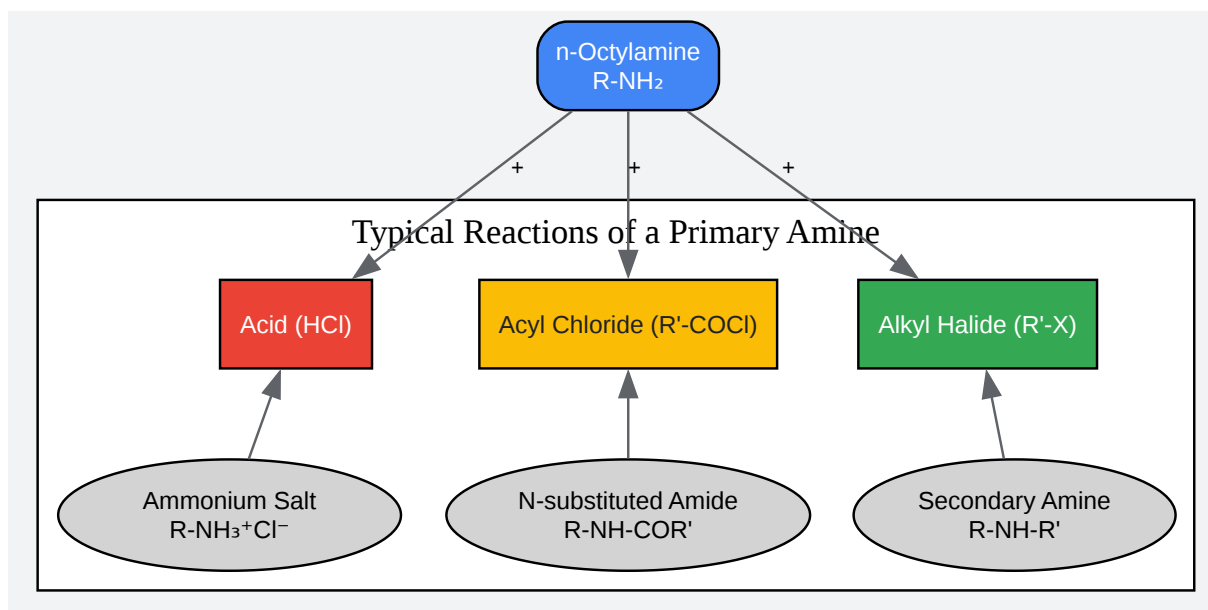
Visualization of Key Concepts

The following diagrams, generated using Graphviz, illustrate the relationships between n-octylamine's structure and its properties, its general chemical reactivity, and a typical workflow for its analytical characterization.



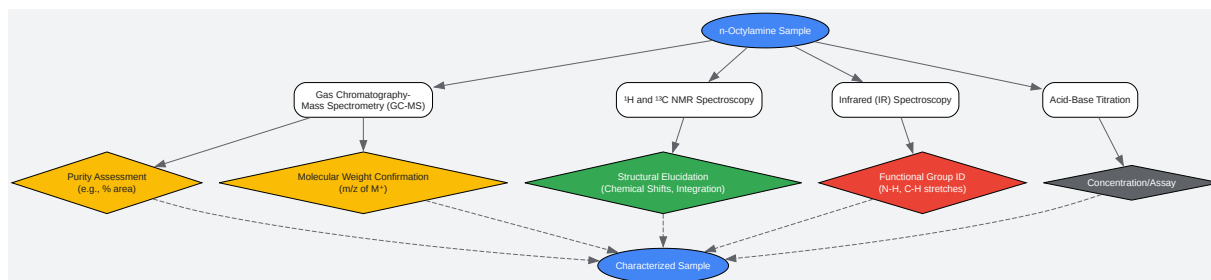
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Caption: Structure-property relationships of n-octylamine.



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Caption: Common chemical reactions of n-octylamine.



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Caption: Analytical workflow for n-octylamine characterization.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key properties of n-octylamine.

Determination of Boiling Point (Capillary Method)

This micro-method is suitable for small quantities of liquid.

- **Apparatus Setup:** A small test tube containing 1-2 mL of n-octylamine is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.^{[5][17]} The assembly is heated in a controlled manner using a Thiele tube or a melting point apparatus.^{[18][19]}

- Heating: The heating bath (e.g., mineral oil) is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.[\[5\]](#)
- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[\[5\]](#)[\[18\]](#)
- Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[\[5\]](#) This temperature is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

As n-**octylamine**'s melting point is near 0 °C, this procedure requires a cooling bath.

- Sample Preparation: A small amount of n-**octylamine** is introduced into a capillary tube, which is then sealed.[\[11\]](#)[\[13\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus equipped with a cooling system or a stirred cooling bath (e.g., an ice-salt mixture).[\[11\]](#)
- Cooling & Observation: The bath is cooled until the sample solidifies. The bath is then allowed to warm very slowly (e.g., 1-2 °C per minute).[\[11\]](#)
- Measurement: The melting range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the last solid crystal disappears.[\[1\]](#)[\[13\]](#) For a pure compound, this range should be narrow.[\[11\]](#)[\[19\]](#)

Determination of pKa (Potentiometric Titration)

This method determines the acidity of the conjugate acid (octylammonium ion), from which the pKa is derived.

- Solution Preparation: A dilute aqueous solution of n-**octylamine** of a known concentration (e.g., 0.05 M) is prepared.[\[20\]](#)[\[21\]](#)

- **Titration Setup:** The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.[\[20\]](#)
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.[\[20\]](#)[\[21\]](#)
- **Data Collection:** After each addition of acid, the solution is allowed to equilibrate, and the pH is recorded. This is continued until the pH has passed through the buffer region and dropped significantly.
- **Analysis:** A titration curve (pH vs. volume of HCl added) is plotted. The pKa is equal to the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[\[20\]](#)

Spectroscopic Analysis Protocols

- **Sample Preparation:** For a liquid like n-**octylamine**, the simplest method is to place one drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Background Spectrum:** An initial background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O.[\[24\]](#)
- **Sample Spectrum:** The prepared salt plate "sandwich" is placed in the sample holder of the IR spectrometer. The infrared spectrum is then recorded.[\[22\]](#)[\[24\]](#)
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption bands. For n-**octylamine**, key peaks would include N-H stretches (typically ~3300-3400 cm⁻¹ for a primary amine), C-H stretches (~2850-2960 cm⁻¹), and N-H bending (~1600 cm⁻¹).
- **Sample Preparation:** Approximately 5-25 mg of n-**octylamine** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) inside a clean NMR tube.[\[7\]](#)[\[25\]](#)[\[26\]](#) The solution must be homogeneous and free of particulate matter.[\[26\]](#)
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is set to "lock" onto the deuterium signal of the solvent and is "shimmed" to optimize the magnetic field homogeneity.[\[27\]](#)[\[28\]](#)

- Acquisition: A standard ^1H NMR experiment is run. This typically involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal.^[27]
- Processing and Analysis: The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased and the baseline corrected. The chemical shifts, integration (peak areas), and splitting patterns of the signals are analyzed to confirm the molecular structure.

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